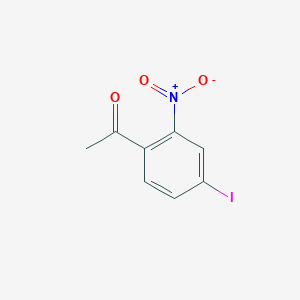
1-(4-Iodo-2-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6INO3 It is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an ethanone moiety
Métodos De Preparación
The synthesis of 1-(4-Iodo-2-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-nitroacetophenone using iodine and a suitable oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodo group at the desired position on the aromatic ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Iodo-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Iodo-2-aminophenyl)ethanone.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form a variety of derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Iodo-2-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-2-nitrophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodo group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Iodo-2-nitrophenyl)ethanone include:
2-Iodo-1-(4-nitrophenyl)ethanone: Similar structure but with the iodo group at a different position.
1-(4-Bromo-2-nitrophenyl)ethanone: Contains a bromo group instead of an iodo group.
1-(4-Chloro-2-nitrophenyl)ethanone: Contains a chloro group instead of an iodo group.
The uniqueness of this compound lies in the specific positioning of the iodo and nitro groups, which can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C8H6INO3 |
|---|---|
Peso molecular |
291.04 g/mol |
Nombre IUPAC |
1-(4-iodo-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6INO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 |
Clave InChI |
YUCFQZGPPONQAV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


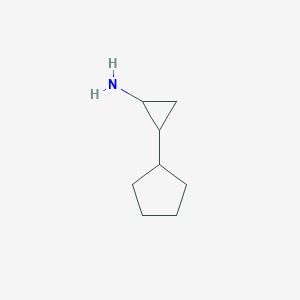
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
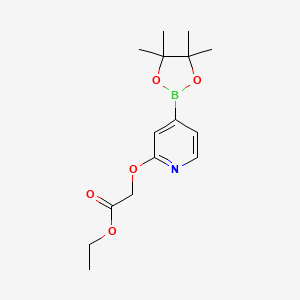
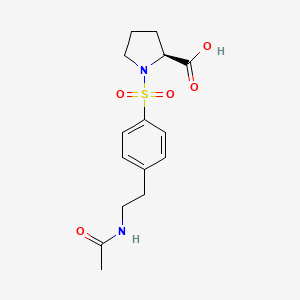
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)

![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
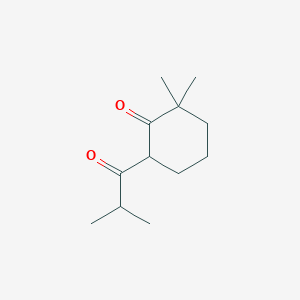
![N-{2-[(4-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15242258.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
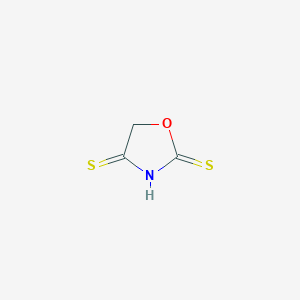

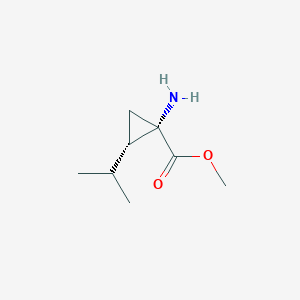
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
